2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Overview
Description
2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic peroxide compound. Organic peroxides are derivatives of hydrogen peroxide where one or both hydrogen atoms are replaced by organic groups. These compounds are known for their ability to generate free radicals, making them useful as initiators in polymerization reactions and as curing agents in various industrial applications .
Preparation Methods
The synthesis of 2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves a peroxidation reaction. One common method includes reacting tert-butyl hydroperoxide with hexafluoropropanol under controlled conditions. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted at low temperatures to ensure the stability of the peroxide bond . Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high product purity .
Chemical Reactions Analysis
2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various types of chemical reactions, primarily involving the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can participate in:
Oxidation reactions: The compound can act as an oxidizing agent, converting substrates into their oxidized forms.
Substitution reactions: It can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Polymerization reactions: The free radicals generated can initiate the polymerization of monomers such as ethylene, styrene, and butadiene
Common reagents used in these reactions include acids for catalysis and various organic solvents to dissolve the reactants. Major products formed from these reactions depend on the specific substrates and conditions used but often include oxidized organic compounds and polymers .
Scientific Research Applications
2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent is ongoing.
Industry: It is widely used in the production of plastics, rubbers, and other polymeric materials
Mechanism of Action
The primary mechanism of action for 2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include organic substrates that can undergo radical-induced transformations .
Comparison with Similar Compounds
Similar compounds to 2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol include:
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator and oxidizing agent.
Tert-butyl hydroperoxide: A simpler peroxide used in similar applications but with different reactivity and stability profiles.
2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane: Used in polymer crosslinking and as a radical initiator.
The uniqueness of this compound lies in its hexafluoropropanol moiety, which imparts distinct chemical properties such as increased stability and reactivity under specific conditions .
Properties
CAS No. |
54857-32-8 |
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Molecular Formula |
C7H10F6O3 |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-tert-butylperoxy-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C7H10F6O3/c1-4(2,3)15-16-5(14,6(8,9)10)7(11,12)13/h14H,1-3H3 |
InChI Key |
WIJOQOZDKWFPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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